Head-to-Head Cytotoxicity: 1β-Hydroxyalantolactone vs. Ivangustin Across Six Cell Lines
1β-Hydroxyalantolactone exhibits superior cytotoxic potency compared to ivangustin across all tested cell lines. Against HeLa cells, 1β-hydroxyalantolactone shows an IC50 of 3.2 ± 0.8 μM versus ivangustin's 7.7 ± 1.3 μM, representing a 2.4-fold potency advantage. Against PC-3 prostate cancer cells, the IC50 values are 4.5 ± 0.7 μM and 10.8 ± 2.9 μM respectively (2.4-fold difference). Against HEp-2 cells, the values are 3.3 ± 0.2 μM versus 4.8 ± 0.4 μM. Against HepG2 cells, the values are 5.2 ± 0.1 μM versus 8.9 ± 2.2 μM. Notably, against HUVEC non-tumor endothelial cells, 1β-hydroxyalantolactone maintains a favorable selectivity margin with an IC50 of 9.2 ± 0.1 μM compared to ivangustin's 16.6 ± 1.8 μM [1].
| Evidence Dimension | Cytotoxic potency (IC50, μM) |
|---|---|
| Target Compound Data | HeLa: 3.2 ± 0.8; PC-3: 4.5 ± 0.7; HEp-2: 3.3 ± 0.2; HepG2: 5.2 ± 0.1; HUVEC: 9.2 ± 0.1 |
| Comparator Or Baseline | Ivangustin: HeLa: 7.7 ± 1.3; PC-3: 10.8 ± 2.9; HEp-2: 4.8 ± 0.4; HepG2: 8.9 ± 2.2; HUVEC: 16.6 ± 1.8; VP-16 (etoposide, positive control): HeLa: 3.0 ± 0.3; PC-3: 0.6 ± 0.1 |
| Quantified Difference | 1β-Hydroxyalantolactone is 2.4-fold more potent than ivangustin against HeLa; 2.4-fold more potent against PC-3; 1.7-fold more potent against HepG2 |
| Conditions | In vitro cytotoxicity assessed by MTT assay; 48-hour incubation; six cell lines: HeLa (cervical carcinoma), PC-3 (prostate adenocarcinoma), HEp-2 (laryngeal carcinoma), HepG2 (hepatocellular carcinoma), CHO (Chinese hamster ovary), HUVEC (human umbilical vein endothelial cells) |
Why This Matters
Procurement of ivangustin instead of 1β-hydroxyalantolactone would require 2.4-fold higher concentrations to achieve equivalent HeLa or PC-3 cytotoxicity, directly impacting experimental design, dosing regimens, and cost-per-effective-dose calculations.
- [1] Tang JJ, Dong X, Wang CY, et al. Diversity Modification and Structure-Activity Relationships of Two Natural Products 1β-hydroxy Alantolactone and Ivangustin as Potent Cytotoxic Agents. Sci Rep. 2018;8:1722. Table 2. View Source
